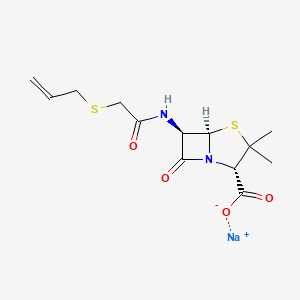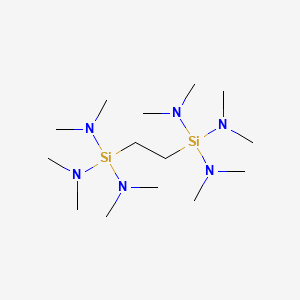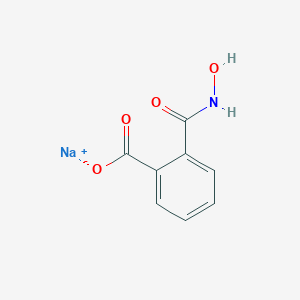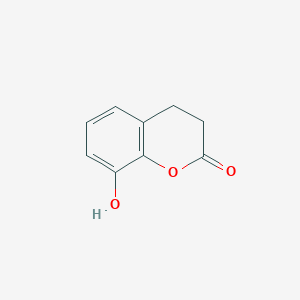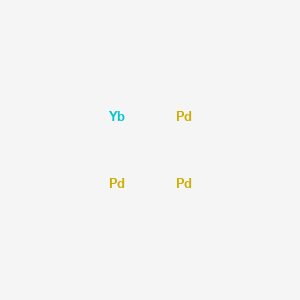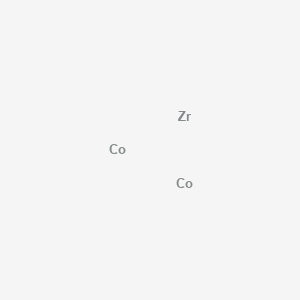
Cobalt--zirconium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt–zirconium (2/1) is an intermetallic compound composed of cobalt and zirconium in a 2:1 ratio. This compound is known for its unique magnetic properties and is part of a broader class of materials that are being explored for various high-tech applications, including permanent magnets and advanced materials for industrial use.
準備方法
Synthetic Routes and Reaction Conditions
Cobalt–zirconium (2/1) can be synthesized through several methods, including vacuum induction melting and melt-spinning. In vacuum induction melting, cobalt and zirconium are melted together in a vacuum to form the desired intermetallic compound. Melt-spinning involves rapidly cooling the molten mixture to form a fine, crystalline structure .
Industrial Production Methods
Industrial production of cobalt–zirconium (2/1) typically involves large-scale vacuum induction melting, followed by controlled cooling to achieve the desired phase and microstructure. This method ensures high purity and uniformity in the final product, which is essential for its applications in high-performance materials .
化学反応の分析
Types of Reactions
Cobalt–zirconium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of other elements and the specific conditions under which they occur.
Common Reagents and Conditions
Oxidation: Cobalt–zirconium (2/1) can be oxidized in the presence of oxygen at elevated temperatures, forming oxides of cobalt and zirconium.
Reduction: Reduction reactions typically involve hydrogen or other reducing agents to convert oxides back to the metallic state.
Substitution: Substitution reactions can occur with other metals or non-metals, altering the composition and properties of the compound.
Major Products Formed
The major products formed from these reactions include various oxides, hydrides, and substituted intermetallic compounds, depending on the specific reagents and conditions used .
科学的研究の応用
Cobalt–zirconium (2/1) has a wide range of scientific research applications:
作用機序
The mechanism by which cobalt–zirconium (2/1) exerts its effects is primarily related to its unique magnetic and catalytic properties. The compound interacts with various molecular targets and pathways, depending on its specific application. For example, in catalysis, cobalt–zirconium (2/1) facilitates the activation and transformation of reactants through its surface-active sites .
類似化合物との比較
Similar Compounds
Zirconium cobalt (1/2): Another intermetallic compound with different stoichiometry and properties.
Zirconium cobalt hydride (1/2/0.17): A hydride form with unique hydrogen storage capabilities.
Uniqueness
Cobalt–zirconium (2/1) is unique due to its specific ratio of cobalt to zirconium, which imparts distinct magnetic and catalytic properties. This makes it particularly valuable for applications requiring high magnetic performance and catalytic efficiency .
特性
CAS番号 |
12052-53-8 |
|---|---|
分子式 |
Co2Zr |
分子量 |
209.09 g/mol |
IUPAC名 |
cobalt;zirconium |
InChI |
InChI=1S/2Co.Zr |
InChIキー |
LFRHLPSISJTDND-UHFFFAOYSA-N |
正規SMILES |
[Co].[Co].[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


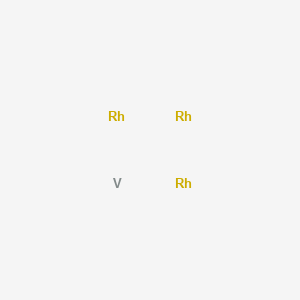
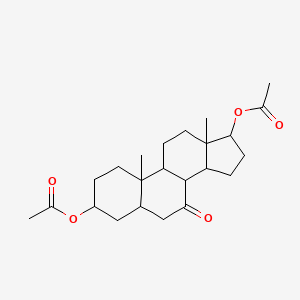
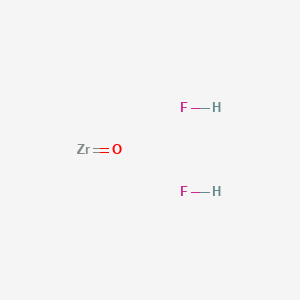


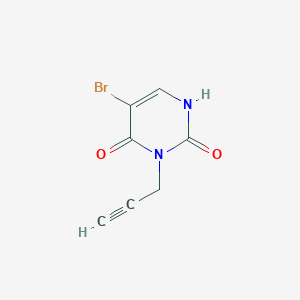
![Dimethylbis[(prop-2-en-1-yl)oxy]silane](/img/structure/B14712430.png)
![[(4-Chlorophenyl)(nitroso)amino]acetic acid](/img/structure/B14712451.png)
